

Semilicoisoflavone B source Glycyrrhiza uralensis roots

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Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

Cat. No.: S627380

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Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of **Semilicoisoflavone B**.

Property	Value / Description
CAS Registry Number	129280-33-7 [1] [2] [3]
Chemical Formula	C ₂₀ H ₁₆ O ₆ [1] [2] [4]
Molecular Weight	352.3 g/mol [1] [5]
IUPAC Name	5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one [1] [4]
Chemical Classification	Flavonoid (Prenylated isoflavone) [6] [2]
Physical Form	Solid powder [2] [5]
Solubility	Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate; slightly soluble in water [1] [2] [5]

Property	Value / Description
Storage Recommendations	Desiccate at -20°C [1] [2]

Pharmacological Activities and Key Data

Research has identified several important biological activities for **Semilicoisoflavone B**. The following table summarizes the quantitative data from key experimental studies.

Pharmacological Activity	Experimental Model	Key Results / Dosage	Proposed Mechanism of Action
Aldose Reductase Inhibition [6]	<i>In vitro</i> enzyme assay (Rat lens AR, human recombinant AR)	IC ₅₀ : 1.8 µM (rat AR), 10.6 µM (human AR). Non-competitive inhibition [6]	Inhibits aldose reductase, blocking glucose-to-sorbitol conversion and reducing osmotic stress [6]
Anti-diabetic Complications [6]	<i>Ex vivo</i> rat lenses incubated in high glucose	Inhibited sorbitol accumulation [6]	Prevents polyol pathway flux and osmotic stress in hyperglycemia [6]
Alzheimer's Disease Therapy [7]	Cell-based models	Reduced Amyloid-beta (Aβ) secretion. Downregulated BACE1 protein and mRNA [7]	Acts as PPARγ agonist, increasing PPARγ expression and inhibiting STAT3 phosphorylation to suppress BACE1 transcription [7]
Anti-inflammatory [2]	<i>In vitro</i> models	Suppressed proinflammatory cytokine production; Downregulated TLR4 expression; Diminished ROS generation [2]	Modulation of inflammatory signaling pathways [2]

Pharmacological Activity	Experimental Model	Key Results / Dosage	Proposed Mechanism of Action
Anti-cancer / Anti-tumor [2]	<i>In vitro</i> cancer cell lines	Inhibited cancer cell growth and division [2]	Triggered apoptosis and arrested cell cycle [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.

Isolation from *Glycyrrhiza uralensis*

The compound can be isolated from the methanol extract of *G. uralensis* roots using a combination of chromatographic techniques [6] [8].

- **Extraction:** Plant material is typically extracted with methanol [8].
- **Pre-treatment:** The crude extract is pre-treated using medium-pressure liquid chromatography (e.g., QuikSeP system) to remove fats, pigments, and proteins, which protects subsequent analytical columns [8].
- **Multi-dimensional Separation:** The pre-treated extract is then subjected to multi-dimensional chromatography. This involves using separation columns with different selectivities, such as serial connection of normal-phase and reversed-phase columns, or coupling counter-current chromatography with preparative HPLC for high-purity isolation of individual flavonoids [8].

Aldose Reductase (AR) Inhibitory Assay

This protocol measures the direct inhibition of the AR enzyme [6].

- **Enzyme Source:** Use purified rat lens aldose reductase (rAR) or human recombinant aldose reductase (rhAR).
- **Reaction Mixture:** The assay mixture contains the enzyme, an appropriate buffer (e.g., sodium phosphate buffer), the substrate **DL-glyceraldehyde**, and the cofactor **NADPH**.
- **Measurement:** The reaction is initiated by adding the substrate. The enzyme activity is determined by measuring the **decrease in NADPH absorption at 340 nm** over time using a spectrophotometer.

- **IC₅₀ Calculation:** The inhibition rate is calculated by comparing the activity in the presence of different concentrations of **Semilicoisoflavone B** with a control (without the inhibitor). The IC₅₀ value (concentration that causes 50% inhibition) is then determined from the dose-response curve.
- **Kinetic Analysis:** The mechanism of inhibition (e.g., non-competitive) can be elucidated using **Lineweaver-Burk plots** (1/velocity vs. 1/substrate concentration) at different inhibitor concentrations [6].

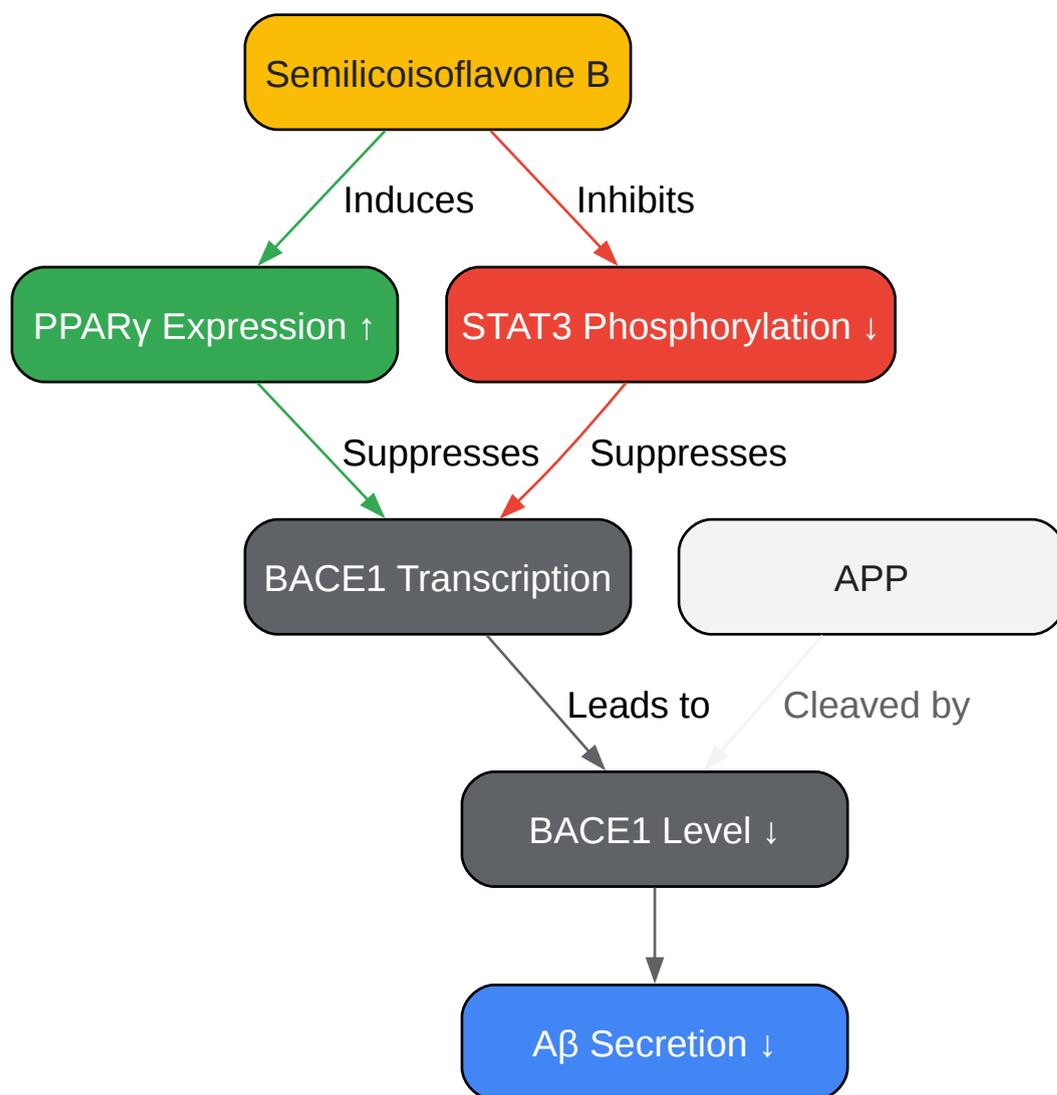
Ex Vivo Sorbitol Accumulation Assay in Rat Lenses

This assay evaluates the compound's functional efficacy in preventing sorbitol buildup in intact tissue [6].

- **Tissue Preparation:** Rat lenses are carefully dissected and incubated in a tissue culture medium containing a **high concentration of glucose** (e.g., 30 mM) to simulate hyperglycemia.
- **Treatment:** Test lenses are incubated in the high-glucose medium supplemented with **Semilicoisoflavone B**. Control lenses are incubated in high-glucose medium alone and normal-glucose medium.
- **Sorbitol Quantification:** After incubation (e.g., 24 hours), the lenses are homogenized. The sorbitol content in the homogenate is measured, typically using an enzymatic assay or high-performance liquid chromatography (HPLC).
- **Result Interpretation:** A significant reduction in sorbitol levels in the treated lenses compared to the high-glucose control indicates that the compound effectively inhibits the polyol pathway *ex vivo* [6].

Mechanism of Action in Alzheimer's Disease Models

The proposed mechanism by which **Semilicoisoflavone B** reduces Amyloid-beta (A β) secretion, as investigated in [7], involves a dual-pathway regulation of the key enzyme BACE1. This process can be visualized in the following pathway diagram.



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*Diagram: Proposed mechanism for reducing A β secretion. **Semilicoisoflavone B** increases PPAR γ expression and inhibits STAT3 phosphorylation, which jointly suppress BACE1 transcription. Lower BACE1 levels reduce cleavage of APP, thereby decreasing A β secretion [7].*

Conclusion and Research Applications

In summary, **Semilicoisoflavone B** is a biologically active prenylated flavonoid with multi-target therapeutic potential. Its most robustly documented activities are:

- **Potent aldose reductase inhibition** for managing diabetic complications [6].

- **Reduction of A β secretion** via a novel PPAR γ /STAT3-mediated mechanism for Alzheimer's disease prevention [7].
- Broad **anti-inflammatory and anti-cancer** properties [2].

For drug development professionals, this compound serves as a promising lead for:

- Developing **novel non-competitive aldose reductase inhibitors**.
- Creating **multi-target therapeutic agents** for complex diseases like Alzheimer's.
- Used as a **high-quality standard** in metabolomics, phytochemical, and pharmaceutical research, with commercial suppliers offering it for screening libraries [2].

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